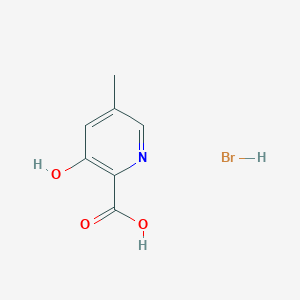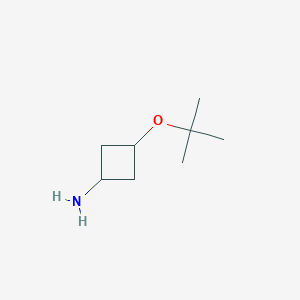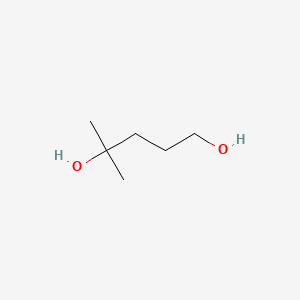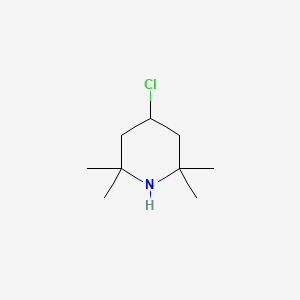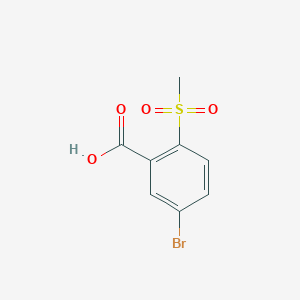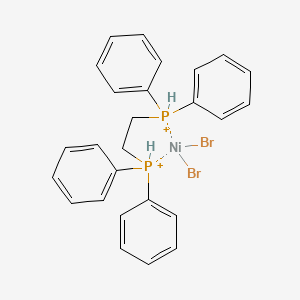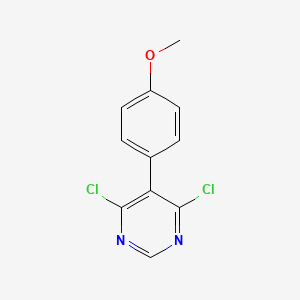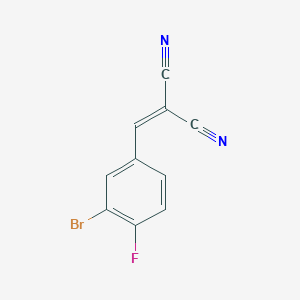
(3-Bromo-4-fluorobenzylidene)propanedinitrile
Descripción general
Descripción
“(3-Bromo-4-fluorobenzylidene)propanedinitrile” is a chemical compound with the molecular formula C10H4BrFN2 and a molecular weight of 251.05 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The compound has been used in the synthesis of various other compounds. For instance, 3-Bromo-4-fluorobenzaldehyde, a related compound, was used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine and Schiff bases of 4-nitroaniline/2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline via ultrasound irradiation method .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as BrC6H3(F)CH=NCC#N . More detailed structural analysis can be found in the relevant papers .Mecanismo De Acción
The exact mechanism of action of (3-Bromo-4-fluorobenzylidene)propanedinitrile is not fully understood, but it is believed to interact with the pi-electron system of the organic semiconductor material, thereby improving its charge transport properties. This compound has also been shown to act as a dopant, improving the conductivity of the organic semiconductor material.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not exhibit any significant cytotoxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Bromo-4-fluorobenzylidene)propanedinitrile is its excellent charge transport properties, which make it a promising candidate for use in organic electronics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some lab experiments.
Direcciones Futuras
There are several future directions for (3-Bromo-4-fluorobenzylidene)propanedinitrile research. One of the most significant areas of research is in the development of new organic electronic devices, such as OFETs and OSCs, that utilize this compound as a key component. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields. Finally, research is needed to improve the solubility of this compound in water, which could expand its potential applications in lab experiments.
Aplicaciones Científicas De Investigación
(3-Bromo-4-fluorobenzylidene)propanedinitrile has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Propiedades
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNFCGRXPLQYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355108 | |
| Record name | (3-bromo-4-fluorobenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149550-26-5 | |
| Record name | (3-bromo-4-fluorobenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)



![3-Methyl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)

